molecular formula C14H11BrO3S B1346326 2-(4-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898778-07-9

2-(4-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Cat. No.: B1346326
CAS No.: 898778-07-9
M. Wt: 339.21 g/mol
InChI Key: FAHWAHPJWNYUCW-UHFFFAOYSA-N
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Description

2-(4-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is an organic compound that features a thiophene ring substituted with a bromobenzoyl group and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves the following steps:

    Formation of the Bromobenzoyl Intermediate: This step involves the bromination of benzoyl chloride to form 4-bromobenzoyl chloride.

    Thiophene Ring Formation: The bromobenzoyl chloride is then reacted with thiophene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the 2-(4-bromobenzoyl)thiophene.

    Dioxolane Ring Introduction:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Reactions: Products include various substituted thiophenes.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols derived from the reduction of the carbonyl group.

Scientific Research Applications

2-(4-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The bromobenzoyl group can participate in various binding interactions, while the thiophene and dioxolane rings can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromobenzoyl)thiophene: Lacks the dioxolane ring, which may affect its reactivity and applications.

    5-(1,3-Dioxolan-2-YL)thiophene: Lacks the bromobenzoyl group, which may influence its binding interactions and chemical properties.

Uniqueness

2-(4-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is unique due to the presence of both the bromobenzoyl and dioxolane groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(4-bromophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3S/c15-10-3-1-9(2-4-10)13(16)11-5-6-12(19-11)14-17-7-8-18-14/h1-6,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHWAHPJWNYUCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641936
Record name (4-Bromophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-07-9
Record name (4-Bromophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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